molecular formula C13H29N B1603674 N-pentyloctan-1-amine CAS No. 6835-13-8

N-pentyloctan-1-amine

Cat. No. B1603674
CAS RN: 6835-13-8
M. Wt: 199.38 g/mol
InChI Key: MKZYBVBFFWCQGK-UHFFFAOYSA-N
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Description

N-pentyloctan-1-amine, also known as pelargonic amine or caprylamine, is a long-chain primary amine with the chemical formula C13H29N. It is a colorless liquid with a strong fishy odor and is soluble in both water and organic solvents. N-pentyloctan-1-amine is widely used in various fields, including pharmaceuticals, agrochemicals, and surfactants.

Mechanism of Action

N-pentyloctan-1-amine is a hydrophobic molecule that can interact with the hydrophobic regions of various ion channels and receptors. It can modulate the activity of these channels and receptors by altering their conformation or gating properties. For example, N-pentyloctan-1-amine can activate TRP channels by binding to their hydrophobic pockets and inducing conformational changes that lead to channel opening. It can also inhibit ASICs by binding to their hydrophobic residues and stabilizing the closed state of the channel.
Biochemical and Physiological Effects
N-pentyloctan-1-amine has been shown to have various biochemical and physiological effects. It can induce calcium influx in cells by activating TRP channels, which can lead to downstream signaling events such as neurotransmitter release and gene expression. N-pentyloctan-1-amine can also modulate the activity of GPCRs by binding to their hydrophobic regions and altering their signaling pathways. In addition, N-pentyloctan-1-amine has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-pentyloctan-1-amine is a useful tool for studying ion channels and receptors due to its hydrophobic nature and ability to modulate their activity. It is relatively easy to synthesize and can be used at low concentrations. However, N-pentyloctan-1-amine has a strong odor and can be toxic at high concentrations. It can also interact with other hydrophobic molecules in the experimental system, leading to non-specific effects.

Future Directions

There are several future directions for the study of N-pentyloctan-1-amine. One area of research is the development of more specific and potent ligands for ion channels and receptors. Another area is the investigation of the physiological and pathological roles of these channels and receptors in various diseases, such as pain, inflammation, and cancer. Finally, the antimicrobial properties of N-pentyloctan-1-amine can be further explored for potential therapeutic applications.

Scientific Research Applications

N-pentyloctan-1-amine has been extensively used in scientific research, especially in the field of neuroscience. It is used as a ligand to study the function of various ion channels and receptors, including the transient receptor potential (TRP) channels, acid-sensing ion channels (ASICs), and G protein-coupled receptors (GPCRs). N-pentyloctan-1-amine is also used as a tool to study the physiological and pathological processes related to these channels and receptors.

properties

IUPAC Name

N-pentyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZYBVBFFWCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602098
Record name N-Pentyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6835-13-8
Record name N-Pentyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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